molecular formula C9H11N3O2S B5231882 4-(5-nitro-2-pyridinyl)thiomorpholine

4-(5-nitro-2-pyridinyl)thiomorpholine

Cat. No.: B5231882
M. Wt: 225.27 g/mol
InChI Key: SSBPVVRBRDAFOL-UHFFFAOYSA-N
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Description

4-(5-Nitro-2-pyridinyl)thiomorpholine is a sulfur-containing heterocyclic compound featuring a thiomorpholine ring (a six-membered ring with one sulfur and one nitrogen atom) substituted at the nitrogen atom with a 5-nitro-2-pyridinyl group. This compound is structurally analogous to 4-(4-nitrophenyl)thiomorpholine (studied extensively in medicinal chemistry) but differs in the aromatic substituent: a pyridine ring with a nitro group at the 5-position replaces the benzene ring with a nitro group at the 4-position . The nitro group and sulfur atom confer unique electronic and steric properties, influencing reactivity, intermolecular interactions, and biological activity.

Properties

IUPAC Name

4-(5-nitropyridin-2-yl)thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c13-12(14)8-1-2-9(10-7-8)11-3-5-15-6-4-11/h1-2,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBPVVRBRDAFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Property 4-(5-Nitro-2-pyridinyl)thiomorpholine 4-(4-Nitrophenyl)thiomorpholine 4-(6-Nitro-3-pyridinyl)thiomorpholine Morpholine Analogues
LogP ~2.1 (predicted) 1.8 ~2.0 (estimated) 1.2–1.5
Solubility Low in water, high in DMSO Similar Similar Higher aqueous solubility
Crystal Packing Likely C–H···O/S interactions Centrosymmetric dimers Not reported Layered, no S interactions

The sulfur atom in thiomorpholine increases lipophilicity compared to morpholine, enhancing membrane permeability but reducing solubility. The nitro group’s position (5 vs. 6 on pyridine) alters electronic distribution, affecting reactivity in reduction or coupling reactions .

Intermolecular Interactions

  • C–H···O Hydrogen Bonding : Observed in 4-(4-nitrophenyl)thiomorpholine crystals, contributing to dimer formation .
  • Aromatic Stacking : Face-to-face π-π interactions in morpholine analogs are absent in thiomorpholine derivatives due to sulfur’s steric bulk .

Key Research Findings

Synthesis Flexibility : Thiomorpholine derivatives are synthesized via NAS, metal-free arylation, or combinatorial methods, enabling scalable production .

Metabolic Soft Spot : The sulfur atom is susceptible to oxidation, forming sulfoxides/sulfones, which can be leveraged for prodrug design .

Structural Insights : DFT calculations and Hirshfeld surface analysis highlight the impact of sulfur on conformation and packing .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(5-nitro-2-pyridinyl)thiomorpholine, and how can nucleophilic aromatic substitution (SNAr) be optimized?

  • Methodological Answer : The synthesis typically involves SNAr between a nitro-substituted pyridine derivative (e.g., 5-nitro-2-chloropyridine) and thiomorpholine. Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reactivity by stabilizing the transition state .
  • Temperature control : Reactions often proceed under reflux (80–120°C) to activate the leaving group while avoiding decomposition of the nitro moiety .
  • Base optimization : Sodium hydroxide or triethylamine facilitates deprotonation of thiomorpholine, improving nucleophilicity .
  • Purity validation : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) followed by NMR (e.g., 1^1H NMR in DMSO-d6) ensures structural fidelity. For example, characteristic peaks include aromatic protons at δ 8.10–8.20 ppm and thiomorpholine methylenes at δ 2.56–3.92 ppm .

Q. How can spectroscopic techniques (NMR, HRMS) resolve structural ambiguities in thiomorpholine derivatives?

  • Methodological Answer :

  • 1^1H NMR : Analyze splitting patterns to confirm regiochemistry. For instance, coupling constants (e.g., J = 9.22 Hz in the pyridinyl ring) distinguish between ortho and para substitutions .
  • HRMS : Use high-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]+^+ for C9_9H10_{10}N3_3O2_2S: calculated 224.0593, observed 224.0589) and rule out byproducts like sulfoxide derivatives .

Advanced Research Questions

Q. What computational approaches (DFT, Hirshfeld surface analysis) elucidate the solid-state behavior of this compound?

  • Methodological Answer :

  • DFT calculations : Optimize molecular geometry at the B3LYP/def2-TZVPP level to predict bond lengths (e.g., C–S bond ≈ 1.81 Å) and electronic properties (e.g., nitro group electron-withdrawing effects) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O weak hydrogen bonds) using CrystalExplorer. For analogs like 4-(4-nitrophenyl)thiomorpholine, this revealed dimerization via aromatic stacking (π–π distance ≈ 3.5 Å), critical for crystal packing .

Q. How does the thiomorpholine ring conformation influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Conformational analysis : X-ray crystallography shows the thiomorpholine ring adopts a chair conformation with the nitroaryl group in a quasi-axial position, reducing steric hindrance for subsequent reactions (e.g., Suzuki coupling) .
  • Reactivity studies : Compare reaction rates with morpholine analogs. The sulfur atom increases lipophilicity (logP by 0.5–1.0 units) and modulates electronic effects, enhancing nucleophilic substitution at the pyridinyl position .

Q. What strategies address contradictions in reported biological activity data for thiomorpholine derivatives?

  • Methodological Answer :

  • Batch variability control : Ensure consistent synthesis protocols (e.g., inert atmosphere for nitro group stability) to minimize impurities affecting bioassays .
  • SAR studies : Systematically modify substituents (e.g., replacing nitro with cyano groups) and correlate with activity trends. For example, nitro groups in this compound may enhance binding to kinase targets via dipole interactions .

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